molecular formula C7H8N2O B1506237 2,3-Dihydrofuro[3,2-b]pyridin-5-amine

2,3-Dihydrofuro[3,2-b]pyridin-5-amine

Cat. No.: B1506237
M. Wt: 136.15 g/mol
InChI Key: MNFATGGLUXHNDC-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[3,2-b]pyridin-5-amine is a bicyclic heterocyclic compound featuring a fused dihydrofuran (oxygen-containing) and pyridine ring system, with an amine group at the 5-position. The compound is commercially available at premium pricing (e.g., €2,048.00/g for 2,3-Dihydrofuro[2,3-b]pyridin-5-amine in ), indicating its niche applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2,3-dihydrofuro[3,2-b]pyridin-5-amine

InChI

InChI=1S/C7H8N2O/c8-7-2-1-6-5(9-7)3-4-10-6/h1-2H,3-4H2,(H2,8,9)

InChI Key

MNFATGGLUXHNDC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1N=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Differences

Compound Name Core Structure Substituents/Modifications Molecular Formula Price (1g) Key References
2,3-Dihydrofuro[3,2-b]pyridin-5-amine Dihydrofuro[3,2-b]pyridine -NH₂ at C5 Not explicitly stated Not listed -
2,3-Dihydrofuro[2,3-b]pyridin-5-amine Dihydrofuro[2,3-b]pyridine -NH₂ at C5 Not explicitly stated €2,048.00
1H-Pyrrolo[3,2-b]pyridin-5-amine Pyrrolo[3,2-b]pyridine -NH₂ at C5; nitrogen-containing fused ring C₇H₇N₃ €54.00 (250 mg)
5-[(2,3-Dichlorophenyl)sulfanyl]-3H-imidazo[4,5-b]pyridin-2-amine Imidazo[4,5-b]pyridine -NH₂ at C2; sulfanyl and dichlorophenyl groups C₁₂H₈Cl₂N₄S Not listed

Key Observations :

  • Ring Saturation : The dihydrofuro derivatives (e.g., [3,2-b] vs. [2,3-b] isomers) exhibit partial saturation, reducing aromaticity compared to fully unsaturated analogs like pyrrolo-pyridines. This may enhance solubility but reduce stability .
  • Heteroatom Position: Furan oxygen vs. pyrrole nitrogen alters electronic properties.

Table 3: Property Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Bioactivity Insights
This compound ~150 (estimated) 1.2 (estimated) Moderate in DMSO Not directly reported; analogs used in kinase inhibitors
(3-Nitro-5-trifluoromethyl-pyridin-2-yl)-(tetrahydro-furan-2-ylmethyl)-amine 291.23 2.8 Low aqueous Potential agrochemical applications
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine 281.28 3.1 Lipid-soluble Intermediate in CNS-targeting drugs

Key Trends :

  • Lipophilicity : Trifluoromethyl and nitro groups (e.g., ) increase LogP, reducing aqueous solubility but enhancing membrane permeability.
  • Bioactivity : Amine-substituted dihydrofuro-pyridines are hypothesized to mimic purine scaffolds, making them candidates for nucleotide-binding protein inhibitors .

Preparation Methods

Intramolecular Inverse-Electron-Demand Diels-Alder Reaction Approach

A notable method for synthesizing dihydrofuro[2,3-b]pyridines (closely related to the target compound) involves starting from 1,2,4-triazines functionalized with alkynes. These undergo an intramolecular inverse-electron-demand Diels-Alder cycloaddition to form the fused bicyclic ring system efficiently.

  • Procedure Highlights:

    • Preparation of 3-methylsulfanyl-1,2,4-triazines reacted with nucleophiles to install alkynyl substituents.
    • Intramolecular cycloaddition under sealed-tube microwave activation to shorten reaction times.
    • Subsequent functional group transformations to introduce substituents at desired positions.
    • Reactions are carried out under inert atmosphere with dry solvents (e.g., THF distilled from sodium/benzophenone).
    • Purification by flash chromatography and characterization by NMR and HRMS.
  • Relevance to this compound:
    This method provides a versatile platform to access 2,3-dihydrofuro fused pyridines, which can be further functionalized to introduce the amino group at the 5-position by nucleophilic substitution or amination reactions.

Step Reagents/Conditions Outcome
1 3-methylsulfanyl-1,2,4-triazine + nucleophile Formation of alkynyl-substituted triazine
2 Sealed-tube microwave activation Intramolecular cycloaddition to fused ring
3 Cross-coupling (Suzuki, Stille, Sonogashira) Functionalization of bicyclic scaffold
4 Amination or nucleophilic substitution Introduction of amino group at C-5

Source: General synthetic approach reported in Tetrahedron, 2007

Heterocyclization of Pyridine-N-Oxide Derivatives

Another efficient route involves the heterocyclization of pyridine-N-oxide derivatives under mild, metal-free conditions to form 2,3-substituted furo[2,3-b]pyridines.

  • Key Features:

    • Starting from pyridine-N-oxides, which are functionalized to bear alkyl or aryl substituents.
    • Mild reaction conditions avoiding metals, thus environmentally benign.
    • Yields ranging from 50% to 91% for various substituted furo[2,3-b]pyridines.
    • Subsequent C–H amination reactions enable introduction of amino groups at specific positions, including the 5-position of the pyridine ring.
  • Advantages:

    • Metal-free conditions reduce contamination and simplify purification.
    • Broad substrate scope allows diverse substitution patterns.
    • The method is adaptable for further functionalization including amination.
Parameter Details
Starting material Pyridine-N-oxide derivatives
Reaction conditions Mild, metal-free, often room temperature
Yields 50–91%
Functionalization C–H amination to introduce amino groups
Stability Furo[2,3-b]pyridine core stable under basic conditions

Source: Journal of Organic Chemistry, 2016

One-Pot Green Multicomponent Synthesis

Recent advances have demonstrated eco-friendly, one-pot multicomponent reactions to synthesize functionalized dihydrofuro fused heterocycles, which can be adapted for this compound synthesis.

  • Methodology:

    • Use of imidazole as a catalyst and water as the solvent under mild heating (e.g., 100 °C).
    • Multicomponent reactions involving coumarin derivatives, bromoacetophenones, and aldehydes to build fused heterocycles.
    • High yields (72–98%) with excellent selectivity.
    • Broad functional group tolerance including aromatic and aliphatic aldehydes.
    • The approach is scalable and environmentally benign.
  • Potential Application:

    • Although focused on dihydrofuro[3,2-c]coumarins, the principles of this green synthesis can be adapted for dihydrofuro[3,2-b]pyridin-5-amine by selecting appropriate pyridine-based starting materials and amination steps.
Catalyst Solvent Temperature Yield (%) Selectivity Notes
Imidazole Water 100 °C 72–98 Excellent Green, one-pot, multicomponent

Source: ACS Omega, 2022

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reaction Type Conditions Yield Range (%) Amination Strategy Advantages
Intramolecular Inverse-Electron-Demand Diels-Alder 1,2,4-Triazines with alkynes Cycloaddition + cross-coupling Microwave, inert atmosphere Moderate to High Nucleophilic substitution or cross-coupling amination Efficient ring construction, versatile functionalization
Pyridine-N-Oxide Heterocyclization Pyridine-N-oxide derivatives Metal-free heterocyclization Mild, metal-free 50–91 C–H amination Mild, metal-free, broad substrate scope
One-Pot Green Multicomponent Coumarin, bromoacetophenone, aldehydes Multicomponent condensation Imidazole catalyst, water, 100 °C 72–98 Post-condensation amination Eco-friendly, high yield, broad functional group tolerance

Detailed Research Findings and Notes

  • Microwave Activation: The use of sealed-tube microwave irradiation significantly reduces reaction times in cycloaddition steps, enhancing efficiency without compromising yields or selectivity.

  • Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira cross-coupling reactions enable the introduction of diverse substituents on the bicyclic framework, facilitating the installation of amino groups or their precursors.

  • Metal-Free Conditions: The synthesis from pyridine-N-oxide derivatives avoids metal catalysts, which is advantageous for pharmaceutical applications where metal residues are undesirable.

  • Functional Group Tolerance: The green multicomponent approach tolerates a wide variety of aldehydes, including those with electron-donating and electron-withdrawing groups, enabling the synthesis of diverse analogues.

  • Amination Techniques: C–H amination methods have been successfully applied to the furo[2,3-b]pyridine core, allowing selective introduction of amino groups at the 5-position, critical for the target compound.

Q & A

Q. What are the most effective synthetic methodologies for 2,3-Dihydrofuro[3,2-b]pyridin-5-amine?

  • Methodological Answer : The compound is synthesized via:
  • Sodium Borohydride-Mediated Heterocyclization : Starting from 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles, sodium borohydride induces double reduction and heterocyclization to yield the dihydrofuropyridine core .

  • Vilsmeier-Type Reactions : Dimethylaminoalkenoyl cyclopropanes undergo cyclization under Vilsmeier conditions (POCl₃/DMF) to form 2,3-dihydrofuropyridinones, which can be derivatized to the target amine .

  • Annulation with α,β-Unsaturated Imines : Aurone-derived imines react with terminal alkynes in the presence of triethylamine to construct the fused dihydrofuropyridine framework .

    Table 1 : Comparison of Synthetic Routes

    MethodCatalyst/ReagentYield RangeKey Reference
    Sodium Borohydride CyclizationNaBH₄50-70%
    Vilsmeier ReactionPOCl₃/DMF60-80%
    Annulation with IminesEt₃N65-85%

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the fused dihydrofuran-pyridine ring system. Key signals include δ 4.2–4.8 ppm (dihydrofuran protons) and δ 6.5–7.5 ppm (pyridine protons).
  • X-Ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structural studies of related dihydrofuropyridines (e.g., Haspin kinase inhibitor complexes) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 164.09 g/mol).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity in arylations .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while reducing agents like NaBH₄ require anhydrous conditions .
  • Purification Strategies : Use preparative TLC or column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate pure diastereomers .

Q. How should researchers address contradictory biological activity data across studies?

  • Methodological Answer :
  • Substituent Effects : Fluorine or trifluoromethyl groups (e.g., in 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine) may alter bioactivity by modulating lipophilicity or target binding .
  • Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) across labs. For example, inconsistent antifungal activity data may arise from differences in microbial strains .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile experimental discrepancies .

Q. What strategies enable diastereoselective synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Temporarily introduce enantiopure groups (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .
  • Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) in annulation reactions to favor trans-dihydrofuran configurations .

Data Analysis and Validation

Q. How can researchers validate the purity of this compound?

  • Methodological Answer :
  • HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%).
  • Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C₈H₈N₂O: C 64.85%, H 5.44%, N 18.91%).
  • Melting Point Consistency : Sharp melting points (e.g., 145–147°C) indicate high crystallinity .

Note on Sources

All methodologies are derived from peer-reviewed journals (e.g., J. Org. Chem., Organic Letters) and authoritative databases (PubChem, CAS). Commercial or non-peer-reviewed platforms (e.g., BenchChem) are excluded per guidelines.

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